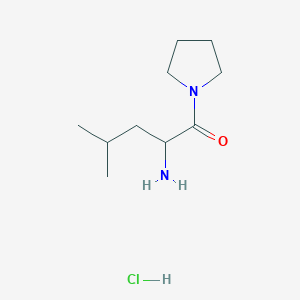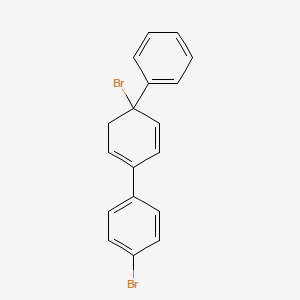
4,4'-Dibromo-p-terphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dibromo-p-terphenyl is an organic compound with the molecular formula C18H12Br2. It is a derivative of p-terphenyl, where two bromine atoms are substituted at the 4 and 4’ positions of the terphenyl structure. This compound is known for its applications in the synthesis of various organic materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-p-terphenyl typically involves the bromination of p-terphenyl. One common method includes the reaction of p-terphenyl with liquid bromine in the presence of an organic solvent such as acetonitrile. The reaction is carried out at room temperature for about 48 hours, followed by purification steps involving filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromo-p-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions: 4,4’-Dibromo-p-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Ullmann coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ullmann Coupling: Catalysts such as copper or palladium are used in the presence of ligands to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted terphenyl derivatives can be obtained.
Coupling Products: Larger polyaromatic hydrocarbons are formed through coupling reactions.
科学的研究の応用
4,4’-Dibromo-p-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is a key intermediate in the production of liquid crystals and OLED materials, which are essential components in modern display technologies
作用機序
The mechanism of action of 4,4’-Dibromo-p-terphenyl involves its interaction with various molecular targets. In coupling reactions, the bromine atoms are activated by catalysts, facilitating the formation of carbon-carbon bonds. This process involves the generation of reactive intermediates that undergo further transformations to yield the final products .
類似化合物との比較
4,4’-Dibromobiphenyl: Similar in structure but with only two aromatic rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains three brominated phenyl groups attached to a central benzene ring.
Uniqueness: 4,4’-Dibromo-p-terphenyl is unique due to its three-ring structure, which provides greater rigidity and stability compared to biphenyl derivatives. This makes it particularly useful in the synthesis of materials that require high thermal and chemical stability .
特性
分子式 |
C18H14Br2 |
|---|---|
分子量 |
390.1 g/mol |
IUPAC名 |
1-bromo-4-(4-bromo-4-phenylcyclohexa-1,5-dien-1-yl)benzene |
InChI |
InChI=1S/C18H14Br2/c19-17-8-6-14(7-9-17)15-10-12-18(20,13-11-15)16-4-2-1-3-5-16/h1-12H,13H2 |
InChIキー |
RYHHUPOBLAATEI-UHFFFAOYSA-N |
正規SMILES |
C1C=C(C=CC1(C2=CC=CC=C2)Br)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


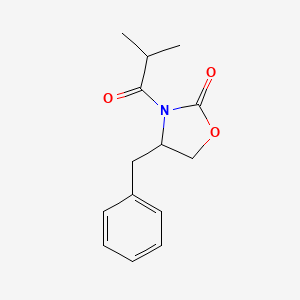
![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
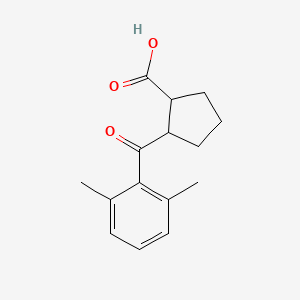
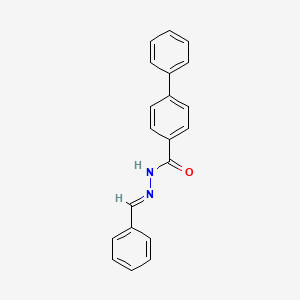
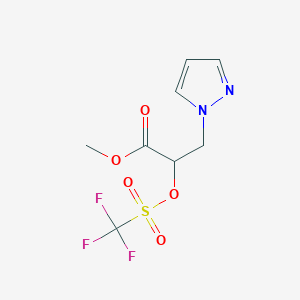
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14801539.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
